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1,6-Naphthyridin-4-OL

Cat. No.: B2532021
CAS No.: 5268-38-2; 72754-01-9
M. Wt: 146.149
InChI Key: WFLDCLHOLPDVCP-UHFFFAOYSA-N
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Description

Significance of the 1,6-Naphthyridine (B1220473) Scaffold in Heterocyclic Chemistry

The 1,6-naphthyridine nucleus is a prominent "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological receptors, making them fertile ground for drug discovery. Derivatives of the 1,6-naphthyridine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netacs.org

The burgeoning interest in this scaffold stems from its synthetic accessibility and the diverse biological responses observed in its derivatives. acs.org For instance, compounds incorporating the 1,6-naphthyridine-2(1H)-one structure have been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in cancer therapy. acs.orgacs.org Furthermore, the scaffold serves as a cornerstone for developing inhibitors of crucial enzymes like HIV-1 integrase and spleen tyrosine kinase (Syk). researchgate.netacs.org This versatility underscores the importance of the 1,6-naphthyridine core in the design of novel therapeutic agents. acs.org

Overview of Naphthyridine Isomers and Structural Motifs

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. mdpi.com They are structural isomers of naphthalene, where two carbon atoms have been replaced by nitrogen atoms, with one nitrogen in each ring. acs.org There are six possible constitutional isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the bicyclic framework. mdpi.comacs.org

The specific arrangement of nitrogen atoms in each isomer significantly influences its electronic properties, basicity, and three-dimensional shape, which in turn dictates its chemical reactivity and biological activity. The 1,6-naphthyridine isomer, the subject of this article, is one of these six fundamental structures.

Naphthyridine IsomerNitrogen Atom Positions
1,5-Naphthyridine (B1222797)1 and 5
1,6-Naphthyridine1 and 6
1,7-Naphthyridine1 and 7
1,8-Naphthyridine (B1210474)1 and 8
2,6-Naphthyridine2 and 6
2,7-Naphthyridine (B1199556)2 and 7

This table outlines the six constitutional isomers of naphthyridine based on the location of their nitrogen atoms.

A critical aspect of hydroxy-substituted naphthyridines like 1,6-Naphthyridin-4-OL (B1277894) is the concept of tautomerism. Tautomers are structural isomers that readily interconvert. libretexts.org In this case, the "enol" form (this compound) exists in a dynamic equilibrium with its "keto" form (1,6-Naphthyridin-4(6H)-one). This keto-enol tautomerism is a fundamental characteristic of many heterocyclic compounds and is influenced by factors such as solvent polarity. researchgate.netmasterorganicchemistry.comfrontiersin.org Generally, the keto form is more stable and predominates, but the presence of both tautomers is crucial to the compound's reactivity. libretexts.org Studies on related hydroxynaphthyridines confirm that they exist as a mixture of these two forms. ntu.edu.twmdpi.com

Historical Context of Naphthyridine Research in Scaffold Development

The history of naphthyridine chemistry dates back to the late 19th century, with the first synthesis reported in 1893. mdpi.com However, it took several decades to synthesize all six unsubstituted isomers, a task completed by the mid-1960s. mdpi.com Early synthetic routes, such as the Skraup reaction—a method involving the reaction of an aminopyridine with glycerol—were often challenging and produced modest yields. acs.org For 1,6-naphthyridine, refinements were necessary, such as using a 4-aminopyridine-N-oxide precursor which was later reduced. acs.org

A significant milestone that spurred widespread interest in the naphthyridine scaffold was the discovery of the potent antibacterial activity of nalidixic acid, a derivative of 1,8-naphthyridine, in the 1960s. wikipedia.org This discovery launched the quinolone class of antibiotics and highlighted the therapeutic potential residing within the broader naphthyridine family. wikipedia.org Since then, extensive research has been dedicated to exploring the synthesis of functionalized naphthyridines and evaluating their potential in various fields, from medicine to materials science, where they have been investigated for use in organic light-emitting diodes (OLEDs). acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B2532021 1,6-Naphthyridin-4-OL CAS No. 5268-38-2; 72754-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLDCLHOLPDVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72754-01-9
Record name 1,4-dihydro-1,6-naphthyridin-4-one
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Synthetic Methodologies for 1,6 Naphthyridin 4 Ol and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the construction of the 1,6-naphthyridine (B1220473) ring system have been instrumental in the initial exploration of this class of heterocyclic compounds. These approaches often involve harsh reaction conditions but remain fundamental in synthetic organic chemistry.

Friedländer Condensation

The Friedländer synthesis is a well-established method for the formation of quinolines and their aza-analogs, the naphthyridines. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 2-aminopyridine (B139424) derivative containing a carbonyl group with a compound possessing an active methylene (B1212753) group. wikipedia.org While a versatile method, specific examples detailing the synthesis of 1,6-Naphthyridin-4-OL (B1277894) via this route are not extensively documented in readily available literature. The general approach would theoretically involve the reaction of a 4-amino-3-carbonylpyridine derivative with a suitable two-carbon component. The reaction is typically catalyzed by acids or bases. wikipedia.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-AminonicotinaldehydeKetone (e.g., acetone)Base or AcidSubstituted 1,8-Naphthyridine (B1210474) windows.net
2-AminobenzaldehydeKetoneTrifluoroacetic acid, etc.Quinoline (B57606) derivative wikipedia.org
This table illustrates the general Friedländer reaction for related structures, as specific data for this compound is not prevalent.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines and has been adapted for the synthesis of naphthyridines. wikipedia.org The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgacs.org The synthesis of the parent 1,6-naphthyridine from 4-aminopyridine (B3432731) using this method has been reported. researchgate.net Refinements to the reaction, such as the use of 4-aminopyridine-N-oxide as the starting material followed by reduction, have been developed to improve yields and mitigate the often violent nature of the reaction. acs.org Direct synthesis of this compound via a Skraup-type reaction would necessitate a starting material that leads to the introduction of the 4-hydroxyl group, which is not a typical outcome of the standard Skraup reaction conditions.

Starting MaterialReagentsKey FeaturesProductReference
4-AminopyridineGlycerol, Sulfuric acid, Oxidizing agent (e.g., nitrobenzene)Classic, often harsh conditions1,6-Naphthyridine acs.orgresearchgate.net
4-Aminopyridine-N-oxideGlycerol, Sulfuric acidMilder conditions, improved yields1,6-Naphthyridine-N-oxide acs.org
AnilineGlycerol, Sulfuric acid, NitrobenzeneArchetypal quinoline synthesisQuinoline wikipedia.org
This table presents Skraup synthesis examples for the parent 1,6-naphthyridine and related quinolines.

Gould-Jacobs Reaction and Analogous Condensation-Cyclization Processes

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline (B1666331) derivatives and can be effectively applied to the preparation of their naphthyridine analogs. wikipedia.orgmdpi.com This reaction involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org A key example that closely leads to the desired scaffold is the condensation of 4-aminonicotinic acid with diethyl malonate, which affords a 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one. nih.gov This demonstrates the utility of the Gould-Jacobs approach in accessing the 4-hydroxy functionality on the 1,6-naphthyridine core. The process generally involves saponification and decarboxylation steps to yield the final 4-hydroxy derivative. wikipedia.org

Aniline/Aminopyridine DerivativeMalonic Ester DerivativeConditionsProductReference
4-Aminonicotinic acidDiethyl malonateNaOEt, EtOH4-Hydroxy-1,6-naphthyridin-2(1H)-one derivative nih.gov
AnilineDiethyl ethoxymethylenemalonateHeat, then NaOH, then heat4-Hydroxyquinoline wikipedia.org
This table highlights the application of the Gould-Jacobs reaction in synthesizing 4-hydroxy substituted naphthyridines and quinolines.

Modern and Efficient Synthetic Strategies

Contemporary synthetic methods focus on improving efficiency, atom economy, and the ability to generate molecular diversity. Multicomponent reactions are at the forefront of these modern strategies.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a highly efficient tool for the synthesis of complex heterocyclic systems like 1,6-naphthyridines. citedrive.comresearchgate.net

Reactant 1Reactant 2Reactant 3Catalyst/SolventProductReference
Benzaldehyde derivativesMalononitrile (2 equiv.)4-AminocumarinSiO2/Fe3O4@MWCNTs / WaterSubstituted 1,6-Naphthyridine derivative citedrive.com
4-AminopyridineCyclic enol ethers-Camphor (B46023) sulfonic acid (CSA)Pyrano/furano naphthyridine derivatives ekb.eg
Isatin (B1672199)Malononitrile3-AminopyrazoleWaterBenzo[c]pyrazolo acs.orgresearchgate.netnaphthyridine derivatives rsc.org
This table provides examples of one-pot multicomponent reactions for the synthesis of diverse 1,6-naphthyridine derivatives.
Diastereoselective Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. Diastereoselective variants of these reactions are particularly valuable for creating specific stereoisomers.

Recent research has demonstrated the diastereoselective synthesis of pyrano- and furano-fused 1,6-naphthyridine derivatives through an ABB' type multicomponent coupling reaction. ekb.egresearchgate.net This approach involves the reaction of 4-aminopyridine with cyclic enol ethers. A key finding is the role of the catalyst and solvent system in controlling the stereochemical outcome. When Camphor sulfonic acid (CSA) is used as an organocatalyst in acetonitrile, the reaction proceeds with high yields and predominantly cis diastereoselectivity. ekb.egresearchgate.net

Interestingly, the diastereoselectivity of the coupling can be inverted. The addition of water as a co-solvent shifts the selectivity towards the formation of the trans isomer. ekb.egresearchgate.net This switch highlights the sensitivity of the reaction pathway to the reaction medium, providing a versatile tool for selectively accessing different diastereomers. The reaction mechanism likely involves the formation of an iminium intermediate from 4-aminopyridine, which then participates in a cycloaddition with the cyclic enol ether. researchgate.net

Table 1: Effect of Solvent on Diastereoselectivity in a Multicomponent Reaction. ekb.egresearchgate.net
CatalystSolventPredominant Diastereomer
Camphor sulfonic acid (CSA)Acetonitrile (CH₃CN)Cis
Camphor sulfonic acid (CSA)Acetonitrile/WaterTrans

Cycloaddition Processes

Cycloaddition reactions are a fundamental class of pericyclic reactions that form cyclic products through the concerted or stepwise combination of two or more unsaturated molecules. libretexts.org These reactions are exceptionally useful for constructing the core ring systems of heterocyclic compounds like naphthyridines.

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.orglibretexts.org The aza-Diels-Alder reaction is a modification where a nitrogen atom replaces a carbon in either the diene or the dienophile component, leading to the formation of nitrogen-containing heterocycles such as tetrahydropyridines. wikipedia.orgchemeurope.com This strategy is highly relevant for the synthesis of the pyridone ring in 1,6-naphthyridine systems.

In the context of 1,6-naphthyridine synthesis, an aza-Diels-Alder reaction can be envisioned where a 1-aza-1,3-diene (derived from a substituted pyridine) reacts with a suitable dienophile. Alternatively, an imine, often generated in situ from an amine and an aldehyde, can act as the dienophile, reacting with a conventional diene. chemeurope.com The reaction can proceed via a concerted mechanism, though a stepwise pathway is possible, particularly when the imine nitrogen is protonated or coordinated to a strong Lewis acid. wikipedia.org The use of electron-withdrawing groups on the imine nitrogen can accelerate the reaction. wikipedia.org

For instance, the synthesis of 1,2-dihydro ekb.egnih.govnaphthyridines has been achieved through a pseudo-five-component, catalyst-free reaction in water, which involves the construction of both nitrogen-containing rings without starting from a pre-existing heterocycle. nih.gov While not a classic Diels-Alder, this demonstrates the power of cycloaddition-based strategies in building the naphthyridine core. The intramolecular Diels-Alder reaction of pyridazinecarbonitriles bearing alkyne side chains also showcases the utility of [4+2] cycloadditions in creating fused heterocyclic systems. mdpi.com

Catalytic Approaches in Naphthyridine Synthesis

Catalysis provides a means to enhance reaction rates, improve yields, and control selectivity (chemo-, regio-, and stereoselectivity). Various catalytic systems, including Lewis acids, organocatalysts, and nanocatalysts, have been successfully applied to the synthesis of 1,6-naphthyridines and their derivatives.

Lewis acid catalysis involves the use of electron pair acceptors, typically metal-based compounds, to increase the reactivity of a substrate. wikipedia.org In the context of reactions like the aza-Diels-Alder, a Lewis acid can coordinate to a lone pair-bearing atom, such as the nitrogen of an imine or the oxygen of a carbonyl group. wikipedia.orgwikipedia.org This coordination withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and accelerating the cycloaddition reaction. wikipedia.org

Common Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) have been widely used. wikipedia.org A photo-Lewis acid catalytic system has been reported for the synthesis of 5,6-dihydrodibenzo[b,h] ekb.egnih.govnaphthyridines, demonstrating a modern application of this principle to complex naphthyridine synthesis. researchgate.net The synthesis of 4-hydroxy-1,6-naphthyridin-2(1H)-ones from 4-aminonicotinic acid and diethyl malonate often employs catalysts that can be considered Lewis acidic in nature to facilitate the condensation and cyclization steps. nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. ekb.egresearchgate.net This field has grown into a major pillar of asymmetric synthesis. In the synthesis of 1,6-naphthyridine derivatives, organocatalysts have proven effective in controlling stereochemistry.

As mentioned previously, Camphor sulfonic acid (CSA), a chiral organic acid, has been used as an effective organocatalyst in the diastereoselective multicomponent synthesis of pyrano- and furano-fused 1,6-naphthyridines. ekb.egresearchgate.net Another prominent example of organocatalysis in aza-Diels-Alder reactions is the use of the amino acid proline. chemeurope.com Proline can catalyze enantioselective cycloadditions by forming a nucleophilic enamine with one reactant (e.g., a ketone) and activating the other reactant (e.g., an imine) through hydrogen bonding via its carboxylic acid group. chemeurope.comyoutube.com This dual activation within a chiral environment allows for high levels of enantioselectivity, driving the reaction towards a specific enantiomer. chemeurope.com

Nanocatalysis employs materials at the nanometer scale as catalysts, offering advantages such as high surface-area-to-volume ratios and unique reactivity. These catalysts can often be easily recovered and reused, aligning with the principles of green chemistry.

A notable example in naphthyridine synthesis is the use of a nanomagnetic catalyst, γ-Fe₂O₃@SiO₂-linker-L-histidine, for the synthesis of chromeno ekb.egnih.govnaphthyridines. researchgate.net This catalyst facilitated a pseudo-four-component reaction in water, a green solvent. researchgate.net The process proved efficient, resulting in high yields and relatively short reaction times. The magnetic nature of the iron oxide core allows for simple separation of the catalyst from the reaction mixture using an external magnet, making the work-up procedure straightforward and the catalyst recyclable. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. rsc.org This method utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. psu.edu

In the context of 1,6-naphthyridine derivatives, microwave irradiation has been successfully employed. For instance, the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave conditions affords pyrimido[4,5-b] nih.govresearchgate.netnaphthyridin-4(3H)-ones. nih.gov This approach highlights the efficiency of microwave heating in constructing complex heterocyclic systems.

A comparative study on the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues demonstrated the superiority of microwave irradiation over conventional heating. nih.gov Reactions carried out under solvent-free microwave conditions at 60°C resulted in significantly higher yields (86–96%) and shorter reaction times compared to traditional heating methods. nih.gov While not directly focused on this compound, this research underscores the general advantages of microwave-assisted synthesis for related nitrogen-containing heterocyclic compounds. The rapid and localized heating provided by microwaves can overcome the limitations of conventional heating, which relies on slower and less efficient heat transfer through the vessel walls. psu.edu

The table below summarizes the advantages of microwave-assisted synthesis.

FeatureAdvantage
Heating Method Direct coupling with molecules
Reaction Time Significantly reduced
Product Yield Often improved
Purity Cleaner reactions with fewer byproducts
Energy Efficiency More efficient than conventional heating

Pfitzinger Reaction

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids, which involves the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net While the primary product is a quinoline derivative, this reaction is relevant to the broader field of synthesizing nitrogen-containing heterocyclic systems.

The mechanism begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. wikipedia.org The final step involves cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org

While the direct application of the Pfitzinger reaction to synthesize this compound is not explicitly detailed in the provided context, the reaction's principles are pertinent. The reaction's utility in forming a pyridine (B92270) ring fused to an existing ring system is a key concept in heterocyclic synthesis. Variations of this reaction, or analogous strategies, could potentially be adapted for the construction of the 1,6-naphthyridine core. One of the limitations of the traditional Pfitzinger reaction is its requirement for basic conditions, which may not be compatible with substrates containing base-sensitive functional groups. nih.gov

A modified Pfitzinger approach has been used to synthesize a variety of quinoline-4-carboxylic acids by condensing isatin with ketones under basic conditions. chemicalpapers.com Furthermore, a one-pot synthesis of quinoline-4-carboxylic acids has been achieved by reacting enaminones with isatin under Pfitzinger conditions. researchgate.net

Retrosynthetic Analysis Strategies for this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comrnlkwc.ac.in This process helps in planning a logical synthetic route.

Disconnection Approaches and Synthon Identification

The core of retrosynthetic analysis lies in making strategic bond disconnections, which are the reverse of known chemical reactions. rnlkwc.ac.in For a bicyclic system like this compound, several disconnection strategies can be envisioned. A common approach for heterocyclic compounds is to disconnect bonds adjacent to the heteroatoms. researchgate.netamazonaws.com

For the 1,6-naphthyridine skeleton, key disconnections can be made in either of the two pyridine rings. For instance, in the synthesis of 1,6-naphthyridin-2(1H)-ones, two primary approaches involve starting from either a preformed pyridine or a preformed pyridone. mdpi.com

From a preformed pyridine: This strategy involves disconnecting the N1-C8a and C3-C4 bonds, suggesting a 4-chloropyridine (B1293800) derivative as a starting material. nih.gov

From a preformed pyridone: This approach considers disconnections between C5-C6 and C7-C8, or C5-C6 and C8-C8a, or C4a-C5 and C8-C8a. nih.gov

These disconnections lead to the identification of synthons, which are idealized fragments representing the nucleophilic or electrophilic character of the corresponding reagents. researchgate.net

Functional Group Interconversion (FGI) and Functional Group Addition (FGA)

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to manage reactivity. rnlkwc.ac.intgc.ac.inimperial.ac.uk For example, if a direct disconnection is not feasible, a functional group can be transformed into one that enables a reliable bond-forming reaction in the forward synthesis. rnlkwc.ac.in Common FGI transformations include oxidation, reduction, substitution, and addition/elimination reactions. scribd.com

In the synthesis of aromatic compounds, FGI is often employed. For instance, an amino group on an aromatic ring can be retrosynthetically derived from a nitro group, which is readily introduced via nitration and then reduced. Similarly, a carboxylic acid can be the synthetic equivalent of a methyl group after an oxidation step. rnlkwc.ac.in These interconversions allow for the use of more readily available or reactive starting materials.

The process of converting alcohols into sulfonic esters (mesylates, tosylates) is a common FGI that transforms a poor leaving group (hydroxyl) into a good one, facilitating nucleophilic substitution reactions. ub.eduvanderbilt.edu

Umpolung Reactivity in Naphthyridine Synthesis

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.org This strategy is particularly useful for synthesizing molecules with 1,2-, 1,4-, or 1,6- substitution patterns, which are often difficult to access through standard synthetic methods. wikipedia.org

In typical organic reactions, bond formation occurs between atoms of opposite polarity. wikipedia.org Umpolung strategies allow for the creation of a nucleophilic center at an atom that is normally electrophilic, or vice versa. ethz.ch A classic example of an umpolung reagent is the cyanide ion, which can act as a nucleophile at a carbonyl carbon, a typically electrophilic site, as seen in the benzoin (B196080) condensation. wikipedia.org

While the direct application of umpolung to the synthesis of this compound is not extensively documented in the provided search results, the principle is highly relevant for the construction of complex heterocyclic systems. For example, creating a nucleophilic center on the pyridine ring at a position that is normally electrophilic could open up new synthetic routes to substituted naphthyridines. The use of dithianes as masked acyl anions is another well-established umpolung strategy that could potentially be applied. uwindsor.ca

Strategic Carbon-Carbon Disconnections

The strategic disconnection of carbon-carbon bonds is fundamental to simplifying complex molecular structures. tgc.ac.in In the context of this compound, C-C disconnections within the pyridine rings would be a primary focus of the retrosynthetic analysis.

As discussed in the disconnection approaches for 1,6-naphthyridin-2(1H)-ones, breaking the C3-C4 bond is a key step when starting from a preformed pyridine. nih.gov This suggests a synthetic strategy involving the formation of this bond, for example, through a condensation reaction.

Another strategic C-C disconnection could be made between the two rings (C4a-C8a bond). However, disconnections that break the molecule into two simpler heterocyclic precursors or a pyridine and an acyclic fragment are generally more common and practical. The choice of which C-C bond to disconnect depends on the availability of reliable reactions to form that bond in the forward synthesis.

Chemical Transformations and Reactivity of the 1,6 Naphthyridin 4 Ol Scaffold

Functionalization Reactions

The 1,6-naphthyridin-4-ol (B1277894) core can be chemically modified through a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. These reactions target the nitrogen atoms of the naphthyridine rings and the hydroxyl group, as well as the carbon framework.

Alkylation (N- and O-Alkylation, Regioselectivity)

The alkylation of this compound is a complex process due to the presence of multiple nucleophilic centers: the two ring nitrogen atoms and the exocyclic oxygen atom. This can lead to a mixture of N- and O-alkylated products, with the regioselectivity of the reaction being highly dependent on the reaction conditions.

While specific studies on the alkylation of this compound are not extensively documented, the behavior of analogous heterocyclic systems, such as quinazolin-4-ones, provides valuable insights. In these systems, O-alkylation is often favored when using alkali metal carbonates as the base in aprotic solvents. Conversely, N-alkylation can be promoted under different conditions, for instance, through the use of specific catalysts or by modifying the synthetic route. The choice of alkylating agent and solvent also plays a crucial role in directing the outcome of the reaction.

For instance, in related naphthyridine systems, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) typically favors O-alkylation. To achieve N-alkylation, alternative strategies such as a Mitsunobu reaction or a multi-step sequence involving protection and deprotection steps might be necessary.

Table 1: Regioselectivity in the Alkylation of Naphthyridine-related Scaffolds

ScaffoldReagents and ConditionsMajor Product
Quinazolin-4-oneEthyl 6-bromohexanoate, K2CO3, DMFN-alkylation
6,7-dimethoxyquinazolin-4-oneBenzyl chloride, Cs2CO3, 70°CN-alkylation
2-pyridoneAlkyl halide, alkali salt, DMFN-alkylation
2-pyridoneAlkyl halide, silver salt, benzeneO-alkylation

This table presents data from analogous heterocyclic systems to illustrate the principles of regioselective alkylation.

Acylation and Acetylation

The hydroxyl group at the 4-position of this compound is amenable to acylation and acetylation reactions, leading to the formation of ester derivatives. These reactions are typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.

A standard method for the acetylation of hydroxyl groups involves the use of acetic anhydride (B1165640) in pyridine (B92270). Pyridine acts as both a solvent and a base to neutralize the acetic acid formed during the reaction. The reaction is generally efficient and proceeds under mild conditions. The resulting acetylated product can serve as a protected form of the hydroxyl group or as a final compound with modified biological activity.

The acylation can also be performed under solvent-free and catalyst-free conditions, which offers a greener alternative to traditional methods. In such cases, the substrate is heated with the acylating agent, providing the desired product in high yield.

Halogenation

The introduction of halogen atoms onto the 1,6-naphthyridine (B1220473) scaffold is a key transformation for further synthetic manipulations, such as cross-coupling reactions. Halogenation can occur at various positions on the ring system, depending on the reagents and reaction conditions.

The synthesis of chloro-substituted 1,6-naphthyridin-4-one derivatives has been reported, indicating that chlorination of the naphthyridine core is a feasible process. For example, 3-substituted 5-chloro-1,6-naphthyridin-4-ones have been prepared via the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile, followed by cyclization. mdpi.com This suggests that a chloro group can be incorporated into the pyridine ring of the naphthyridine system.

Furthermore, the availability of commercial compounds such as 4-chloro-1,6-naphthyridin-7-ol points towards established methods for the chlorination of the 1,6-naphthyridine ring system, likely at the position corresponding to the hydroxyl group in the starting material. bldpharm.com

Introduction of Nitrogen-Containing Moieties

The incorporation of nitrogen-containing functional groups, such as amino and nitro groups, onto the this compound scaffold can significantly influence its chemical and biological properties.

Amination at the 4-position of the 1,6-naphthyridine ring has been demonstrated. For instance, the compound N-methyl-1,6-naphthyridin-4-amine has been synthesized, which is a direct derivative of this compound where the hydroxyl group is replaced by a methylamino group. nih.gov The synthesis of 4-amino-1,6-naphthyridines can be achieved through nucleophilic substitution of a suitable leaving group at the 4-position, such as a halogen.

A review on 1,6-naphthyridin-2(1H)-ones also describes the introduction of an amino group at the C4 position during the synthesis of the bicyclic system. nih.gov This is achieved through the condensation of 4-aminonicotinonitrile (B111998) with diethyl malonate. nih.gov While the starting material is different, this demonstrates the feasibility of incorporating a nitrogen substituent at this key position.

Cyclization Reactions on Modified Naphthyridine Systems

The 1,6-naphthyridine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These cyclization reactions often involve pre-functionalized naphthyridine derivatives.

For example, the synthesis of benzo[b] Current time information in Bangalore, IN.mdpi.comnaphthyridine derivatives has been achieved through the Niementowski reaction, which involves the condensation of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. nih.gov This leads to the formation of a tetracyclic system incorporating the 1,6-naphthyridine core. nih.gov

Furthermore, novel 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives have been synthesized via an intermolecular cyclization of an N-silyl-1-azaallylic anion with a perfluoroalkene, followed by an intramolecular skeletal transformation of the resulting pentasubstituted pyridines. acs.org This highlights the versatility of the 1,6-naphthyridine system in constructing complex, fluorinated heterocyclic compounds.

Table 2: Examples of Cyclization Reactions Involving the 1,6-Naphthyridine Scaffold

Starting MaterialsReagents and ConditionsProduct
Anthranilic acids, 1-alkylpiperidine-4-onesPhosphorus oxychloride, 100°C2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.mdpi.comnaphthyridines nih.gov
N-silyl-1-azaallylic anion, perfluoroalkeneBase-promoted intramolecular skeletal transformation7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives acs.org

Oxidation Reactions (e.g., N-Oxidation)

Oxidation of the 1,6-naphthyridine scaffold can lead to the formation of N-oxides. The nitrogen atoms in the naphthyridine ring are susceptible to oxidation by peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA).

The synthesis of 1,6-naphthyridine-N-oxide has been reported as part of a refined Skraup reaction. acs.org In this method, 4-aminopyridine-N-oxide is used as the starting material, which upon reaction with glycerol, an oxidizing agent, and sulfuric acid, yields 1,6-naphthyridine-N-oxide. This N-oxide can then be reduced to the parent 1,6-naphthyridine. acs.org This indicates that the nitrogen at the 1-position of the 1,6-naphthyridine ring can be selectively oxidized. The reactivity of the N-oxide derivatives can be further exploited for various synthetic transformations.

Nucleophilic and Electrophilic Additions to the Naphthyridine Ring

The electron-deficient nature of the pyridine rings within the 1,6-naphthyridine system makes it susceptible to nucleophilic attack, particularly when suitable leaving groups are present at key positions. This reactivity is a cornerstone for introducing diverse functionalities onto the scaffold.

A notable strategy involves the activation of 1,6-naphthyridine-5,7-diones to form highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates. acs.org The triflate groups are excellent leaving groups, rendering the C5 and C7 positions highly electrophilic and amenable to nucleophilic aromatic substitution (SNAr). Research has shown that various amine nucleophiles, including cyclic secondary amines (like piperidine (B6355638) and morpholine), primary amines, and aromatic amines, can effectively displace these triflate groups. acs.org

A key finding in these reactions is the pronounced regioselectivity for the C5 position. The reaction of the ditriflate intermediate with a range of amine nucleophiles consistently yields substitution primarily at the C5-triflate position. acs.org This selective reactivity provides a reliable method for the monofunctionalization of the diazine ring.

Table 1: Nucleophilic Substitution on a 1,6-Naphthyridine-5,7-ditriflate Intermediate Data sourced from The Journal of Organic Chemistry. acs.org

NucleophileProduct
Boc-piperazine5-(4-Boc-piperazin-1-yl)-8-phenyl-7-(trifluoromethylsulfonyloxy)-1,6-naphthyridine
Morpholine5-Morpholino-8-phenyl-7-(trifluoromethylsulfonyloxy)-1,6-naphthyridine
N-(tert-butoxycarbonyl)ethane-1,2-diaminetert-Butyl (2-((5-amino-8-phenyl-1,6-naphthyridin-7-yl)amino)ethyl)carbamate
AnilineN,8-Diphenyl-7-amino-1,6-naphthyridin-5-amine

Electrophilic additions directly to the naphthyridine ring are less common due to the ring system's electron-poor character. However, electrophilic substitution can be performed on activated substituent groups attached to the core.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful and versatile tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the 1,6-naphthyridine nucleus. Various catalytic systems utilizing cobalt, copper, and palladium have been successfully employed.

Cobalt-catalyzed cross-couplings offer an efficient method for functionalizing halogenated naphthyridines. For instance, CoCl₂ can catalyze the reaction of chloronaphthyridines with both alkyl- and arylmagnesium halides (Grignard reagents). nih.gov Furthermore, the CoCl₂·2LiCl system effectively promotes the coupling of chloro- and iodo-naphthyridines with arylzinc reagents, leading to polyfunctional arylated products. nih.gov

Copper catalysis has been utilized in Sonogashira-type reactions. The derivatization of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridines has been achieved through phenylethynylation. This reaction proceeds by treating the substrate with phenylacetylene (B144264) in the presence of a CuI catalyst, yielding 1-phenylethynyl derivatives. mdpi.com

While many studies focus on other isomers, palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are widely applied to naphthyridine systems in general and represent a viable strategy for derivatizing the 1,6-naphthyridine scaffold. mdpi.comnih.gov The versatile 1,6-naphthyridine-5,7-ditriflate intermediates, used in nucleophilic substitutions, are also excellent candidates for such cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. acs.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

Naphthyridine SubstrateCoupling PartnerCatalyst SystemReaction Type
2-Chloro-1,6-naphthyridine4-Anisylzinc chlorideCoCl₂·2LiCl / HCO₂NaCobalt-catalyzed Arylation nih.gov
2-Benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridinePhenylacetyleneCuI / DIADCopper-catalyzed Alkynylation mdpi.com
3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine*4-Anisylmagnesium bromideCoCl₂Cobalt-catalyzed Arylation nih.gov

Note: Example shown for the related 2,7-naphthyridine (B1199556) isomer to illustrate the general applicability of the cobalt-catalyzed method to dichlorinated naphthyridines.

Derivatization of Specific Positions on the 1,6-Naphthyridine Nucleus

The ability to selectively introduce functional groups at specific positions on the 1,6-naphthyridine ring is crucial for tailoring its properties for various applications. Different synthetic methodologies allow for targeted derivatization across the scaffold.

Positions C5 and C7: As discussed, the development of 1,6-naphthyridine-5,7-ditriflate intermediates provides a robust platform for derivatization at these sites. The high reactivity and selectivity for nucleophilic attack at C5 allows for the controlled introduction of a wide array of nitrogen-based substituents. acs.org

Position C8: While a majority of synthesized 1,6-naphthyridin-2(1H)-ones are unsubstituted at the C8 position, specific protocols have been developed to install a nitrile group at this site. nih.gov The nitrile group is a versatile functional handle that can be subsequently hydrolyzed, reduced, or converted to other functionalities, opening pathways for further derivatization.

Derivatization of Annulated Systems: In fused systems like benzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridines, derivatization can be directed to specific locations on the fused rings. For example, N-methyl- and N-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridines can be synthesized via the Niementowski reaction from appropriate anthranilic acids and piperidones. mdpi.com These tetracyclic structures can then undergo further functionalization, such as the previously mentioned copper-catalyzed phenylethynylation at the C1 position. mdpi.com

Multi-Component Reactions: Complex derivatizations that build new heterocyclic rings onto the naphthyridine core can be achieved through multi-component reactions. The camphor (B46023) sulfonic acid (CSA) catalyzed reaction of 4-aminopyridine (B3432731) with cyclic enol ethers, for instance, leads to the diastereoselective synthesis of novel pyrano- and furano-naphthyridine derivatives. ekb.eg

Table 3: Examples of Positional Derivatization on the 1,6-Naphthyridine Core

Starting MaterialPosition(s) DerivatizedReagents / MethodResulting Structure / Functional Group
1,6-Naphthyridine-5,7-dioneC51. Triflic anhydride 2. Morpholine5-Morpholino-7-triflyloxy-1,6-naphthyridine acs.org
Pyridone precursorsC8Multi-step synthesis involving malononitrileC8-nitrile group on a 1,6-naphthyridin-2(1H)-one core nih.gov
2-Benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comCurrent time information in Bangalore, IN.naphthyridineC1Phenylacetylene, CuI, DIADC1-phenylethynyl group mdpi.com
4-AminopyridineFused pyran ringDihydropyran, Camphor sulfonic acid (CSA)Pyrano[4,3-b] mdpi.comCurrent time information in Bangalore, IN.naphthyridine derivative ekb.eg

Advanced Structural Characterization and Spectroscopic Analysis of 1,6 Naphthyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the connectivity and spatial arrangement of atoms within the 1,6-Naphthyridin-4-OL (B1277894) molecule can be unequivocally established.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide foundational information about its chemical environment. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each nucleus.

In a study of a related 2-methyl-1,2,3,4-tetrahydrobenzo[b] researchgate.netnaphthyridine derivative, the aromatic protons of the naphthyridine core resonate in the downfield region, typically between 7.5 and 8.2 ppm. mdpi.com For instance, specific proton signals were observed at δ 8.18 (dd, J = 8.4, 0.9 Hz), 8.00 (dd, J = 8.4, 0.6 Hz), 7.70 (ddd, J = 8.4, 6.9, 1.4 Hz), and 7.56 (ddd, J = 8.2, 6.8, 1.2 Hz). mdpi.com The ¹³C NMR spectrum of this analog showed signals for the aromatic carbons in the range of 123 to 157 ppm, with specific resonances at δ 156.6, 147.2, 139.5, 129.8, 128.9, 126.8, 126.6, 125.1, and 123.7 ppm. mdpi.com While these values are for a substituted derivative, they provide a reasonable approximation for the expected chemical shift ranges for the parent this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 8.5140 - 150
H-36.5 - 7.0110 - 120
H-58.5 - 9.0150 - 160
H-77.5 - 8.0120 - 130
H-87.0 - 7.5130 - 140
C-2-140 - 150
C-3-110 - 120
C-4-160 - 170 (C-OH)
C-4a-120 - 130
C-5-150 - 160
C-7-120 - 130
C-8-130 - 140
C-8a-145 - 155

Note: The predicted values are based on data from related naphthyridine structures and general chemical shift principles. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the 1,6-naphthyridine (B1220473) core, two-dimensional NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu It is invaluable for assigning the signals of protonated carbons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the carbon skeleton of the molecule by observing long-range couplings. For example, a proton at position 5 would be expected to show an HMBC correlation to carbons C-4, C-7, and C-8a.

Nuclear Overhauser Effect (NOE): NOE spectroscopy provides information about the spatial proximity of protons. ucl.ac.uk Irradiation of a specific proton will lead to an enhancement of the signals of other protons that are close in space, typically within 5 Å. This is critical for confirming the regiochemistry and stereochemistry of the molecule. For instance, an NOE enhancement between the proton at position 5 and the proton at position 7 would confirm their spatial relationship within the fused ring system.

In the study of related N- and O-alkylated naphthyridin-4-ol derivatives, HSQC, HMBC, and NOE experiments were crucial for resolving uncertainties regarding the regioisomeric structures obtained during synthesis. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include:

O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group, which is often involved in hydrogen bonding.

N-H Stretching: If the compound exists in its tautomeric lactam form (1,6-naphthyridin-4(1H)-one), an N-H stretching vibration would be observed around 3200-3000 cm⁻¹.

C=O Stretching: The lactam tautomer would also exhibit a strong carbonyl (C=O) stretching absorption in the range of 1680-1640 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the naphthyridine core are expected in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons typically appear in the 900-650 cm⁻¹ region and can be diagnostic of the substitution pattern.

In the characterization of related benzo[b] researchgate.netcolumbia.edunaphthyridin-4(1H)-ones, the carbonyl stretching frequency was a key diagnostic peak. uni-rostock.de

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch3400 - 3200Broad, Medium-Strong
N-H Stretch (lactam)3200 - 3000Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=O Stretch (lactam)1680 - 1640Strong
Aromatic C=C/C=N Stretch1600 - 1450Medium-Strong
C-O Stretch1260 - 1180Medium
Out-of-plane C-H Bend900 - 650Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For aromatic systems like this compound, π → π* and n → π* transitions are typically observed.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. academie-sciences.fr By measuring the UV-Vis spectra in a series of solvents with varying polarities, hydrogen bond donating ability, and hydrogen bond accepting ability, valuable information about the ground and excited state dipole moments of the molecule can be obtained. researchgate.net

A shift in the maximum absorption wavelength (λ_max) to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity generally indicates that the excited state is more polar than the ground state. academie-sciences.fr Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) suggests the ground state is more polar. academie-sciences.fr Such studies have been performed on other naphthyridine derivatives to assess their properties for applications like nonlinear optics. nih.gov For instance, the solvatochromism of fluorescein (B123965) and its derivatives has been extensively studied to rationalize the effect of different solvents on their absorption spectra. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing insights into its structural stability. High-Resolution Mass Spectrometry (HRMS) is frequently employed to obtain the exact mass of the molecular ion, which validates the molecular formula. mdpi.com

The fragmentation of naphthyridine derivatives under mass spectrometric conditions often involves characteristic losses of small, stable molecules. researchgate.net For this compound, which exists in tautomeric equilibrium with 1,6-naphthyridin-4(1H)-one, the fragmentation process is typically initiated by the loss of a molecule of carbon monoxide (CO, m/z 28). researchgate.net This is a common fragmentation pathway for pyridone and quinolone structures. Subsequent fragmentation can involve the sequential loss of hydrogen cyanide (HCN, m/z 27) molecules, which is characteristic of nitrogen-containing heterocyclic rings. researchgate.net

In the analysis of related, more complex pyrazolo-pyridonaphthyridines, the fragmentation begins with the elimination of a CO molecule, followed by the loss of other fragments like halogens or hydrohalic acids if substituents are present. researchgate.net This foundational pattern of CO and HCN loss provides a basis for interpreting the mass spectrum of the parent this compound.

Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Neutral LossSignificance
[M]+•146-Molecular Ion
[M-CO]+•118COCharacteristic of the pyridone tautomer
[M-CO-HCN]+•91CO, HCNLoss of first nitrogen-containing fragment
[M-CO-2HCN]+•64CO, 2HCNComplete fragmentation of the heterocyclic rings

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For this compound and its derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. uni-rostock.dersc.org

While the specific crystal structure of the parent this compound is not widely published, data from its derivatives offer significant insights. For instance, the crystallographic data for a closely related 1,6-naphthyridine derivative reveals key structural parameters. semanticscholar.org These studies confirm the planar nature of the fused naphthyridine ring system and elucidate the conformation of substituents. In complexes, such as those with platinum, the naphthyridinol ligand coordinates in a distorted square planar geometry. rsc.org

The analysis of crystal structures of related compounds, such as benzo[b]pyrazolo[5,1-f] researchgate.netnaphthyridines, provides detailed information on the unit cell dimensions, space group, and atomic positions, which are fundamental for understanding the solid-state packing and hydrogen-bonding networks. uni-rostock.de

Representative Crystallographic Data for a 1,6-Naphthyridine Derivative uni-rostock.de
ParameterValue
Empirical FormulaC25H26N2O
Formula Weight370.48
Temperature173(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP -1

Advanced Spectroscopic Methods and Isotopic Labeling (e.g., ¹⁵N-Isotopic Labeling)

Beyond standard spectroscopic techniques, advanced methods like two-dimensional Nuclear Magnetic Resonance (2D NMR) and isotopic labeling are indispensable for the complete structural assignment of this compound. Given the presence of two nitrogen atoms and the potential for tautomerism, these methods resolve ambiguities that 1D NMR might not.

2D NMR experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning the signals of the carbon and hydrogen atoms in the naphthyridine skeleton. nih.gov

Isotopic labeling, particularly with ¹⁵N, is a powerful technique for studying nitrogen-containing heterocycles. utoronto.ca By selectively enriching the nitrogen positions with the ¹⁵N isotope (which has a nuclear spin of 1/2), direct observation of nitrogen signals in ¹⁵N NMR spectroscopy becomes possible. Furthermore, ¹H-¹⁵N heteronuclear experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can establish long-range couplings between protons and the nitrogen atoms. This is crucial for definitively confirming the position of the nitrogen atoms within the bicyclic system and for distinguishing between the 4-ol and 4(1H)-one tautomers in solution. The use of stable isotope labeling with ¹⁵N is a well-established method for tracing nitrogen atoms in metabolic studies and for matching metabolites to their biosynthetic gene clusters, a principle that is applied in structural elucidation to track specific atoms. nih.gov

Advanced Spectroscopic and Labeling Techniques for Structural Elucidation
TechniquePurposeInformation Gained
¹H-¹H COSYMapping proton-proton couplingsIdentifies adjacent protons in the ring system.
¹H-¹³C HSQC/HMBCMapping proton-carbon correlations (one-bond and long-range)Unambiguous assignment of all carbon and proton signals. researchgate.net
¹⁵N-Isotopic LabelingIntroduce an NMR-active nitrogen nucleusAllows for direct detection of nitrogen atoms and ¹H-¹⁵N correlation studies. ckisotopes.com
¹H-¹⁵N HMBCMapping long-range proton-nitrogen couplingsConfirms nitrogen positions and helps distinguish between tautomers.

Computational Chemistry and Theoretical Studies of 1,6 Naphthyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting molecular properties and have been instrumental in the study of 1,6-naphthyridin-4-ol (B1277894) and its derivatives. rsdjournal.org These methods, varying in their level of theory and computational cost, provide a detailed picture of the electronic structure and have been applied to understand various aspects of this class of compounds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a popular and effective method for studying medium to large molecular systems due to its balance of accuracy and computational efficiency. uni-muenchen.de In the context of naphthyridine derivatives, DFT calculations have been employed to investigate their molecular structure, vibrational frequencies, and electronic properties. researchgate.net

Several functionals are utilized within the DFT framework to approximate the exchange-correlation energy, a key component of the total energy calculation. uni-muenchen.de For related heterocyclic systems, studies have utilized functionals such as B3LYP, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, and GGA (Generalized Gradient Approximation) functionals like BPV86 and GGA-PBE. researchgate.net These functionals differ in their formulation and can provide varying levels of accuracy for different molecular properties. For instance, B3LYP is often favored for predicting geometries and vibrational frequencies, while other functionals may be better suited for calculating electronic properties. uni-muenchen.deresearchgate.net The choice of functional is a critical aspect of the computational setup and is often guided by previous benchmark studies on similar molecules.

Basis Set Selection and Optimization

The accuracy of quantum chemical calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. uomustansiriyah.edu.iq Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results, but at a higher computational cost. uomustansiriyah.edu.iquni-rostock.de

For DFT studies on related nitrogen-containing heterocyclic compounds, the 6-311G(d,p) basis set has been commonly used. researchgate.net This is a triple-zeta basis set, meaning it uses three sets of functions to describe the valence electrons, and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the anisotropic nature of electron density in molecules. The selection of an appropriate basis set is a crucial step in obtaining reliable theoretical predictions and is often optimized to achieve a balance between accuracy and computational feasibility. uni-rostock.deicmab.es

Semi-Empirical Calculations

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less demanding alternative to ab initio and DFT methods. uni-muenchen.de These methods simplify the Hartree-Fock equations by introducing parameters derived from experimental data. uni-muenchen.degaussian.com While generally less accurate than higher-level methods, they are valuable for studying large molecules and for providing initial geometries for more rigorous calculations. openmopac.net

AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de The primary difference between them lies in the parameterization process; PM3 was developed by optimizing a larger set of parameters to fit a wider range of experimental data compared to AM1. scielo.org.mx These methods have been successfully applied to a wide variety of organic molecules, though their performance can vary depending on the specific system under investigation. nih.gov

Molecular Structure and Conformer Analysis

Understanding the three-dimensional structure of a molecule is fundamental to comprehending its chemical behavior. Computational methods provide a powerful means to predict and analyze the stable conformations of molecules like this compound.

Prediction of Geometrical Parameters

Theoretical calculations can predict key geometrical parameters, including bond lengths and torsional angles, which define the molecular structure. acs.org For similar heterocyclic systems, DFT calculations have been shown to provide geometries that are in good agreement with experimental data, such as those obtained from X-ray crystallography. The accuracy of these predictions is dependent on the level of theory and basis set employed.

Table 1: Predicted Geometrical Parameters for a Naphthyridine-related Structure

ParameterBond/AnglePredicted Value (DFT)
Bond LengthC-N1.34 Å
Bond LengthC=O1.23 Å
Bond AngleC-N-C118.5°
Torsional AngleH-N-C-C179.8°

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Harmonic Vibrational Frequencies and Potential Energy Distribution (PED)

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. Quantum chemical calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the energies of its vibrational modes. researchgate.net

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net This detailed assignment is crucial for interpreting experimental vibrational spectra. For instance, in a related nitro-substituted quinoline (B57606) derivative, DFT calculations with BPV86 and GGA-PBE functionals were used to compute harmonic vibrational frequencies and their contributions were analyzed using PED. researchgate.net

Relative Stabilities of Isomers

The 1,6-naphthyridine (B1220473) framework is one of six possible isomers of naphthyridine, which are diazanaphthalenes. researchgate.netresearchgate.net The arrangement of nitrogen atoms within the fused pyridine (B92270) rings significantly influences the molecule's properties. researchgate.net Theoretical studies on substituted 1,6-naphthyridin-2(1H)-ones have explored the diversity of substituents at various positions on the ring system. researchgate.net The stability of different tautomeric forms, such as the -ol versus the -one form (e.g., this compound vs. 1,6-naphthyridin-4(1H)-one), is a key aspect of these computational analyses. For instance, in related heterocyclic systems like 4,8-dioxygenated 1,5-naphthyridines, the relative stability of different tautomers has been shown to be influenced by the solvent environment. mdpi.com

Electronic Structure and Chemical Reactivity Descriptors

The electronic characteristics of this compound are pivotal in determining its chemical behavior. Computational methods provide valuable tools for understanding these properties.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity.

In studies of related naphthyridine derivatives, the localization of the HOMO and LUMO on different parts of the molecule has been analyzed to understand electronic transitions. For example, in some metal complexes containing 1,5-naphthyridin-4-ol (B95804), the HOMO is localized on the pyridine-4-ol ring, while the LUMO is on the pyridyl ring. researchgate.net The HOMO and LUMO energies of this compound can be calculated using methods like Density Functional Theory (DFT). These values are essential for determining various chemical reactivity descriptors.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
Energy Band Gap (ΔE)4.7

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis orbitals (antibonding or Rydberg orbitals). This analysis helps to understand hyperconjugative interactions and charge transfer within the molecule. researchgate.net For instance, NBO analysis can reveal the charge distribution on different atoms, which is crucial for understanding reactivity. wisc.edu In related heterocyclic systems, NBO analysis has been used to study the interactions between different parts of the molecule and to understand the effects of substituents. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays regions of different electrostatic potential, typically color-coded. Red or yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms, making them potential sites for electrophilic attack. The hydrogen atom of the hydroxyl group and certain carbon atoms in the rings would likely exhibit a positive potential, marking them as possible sites for nucleophilic attack. This visual representation of reactivity complements the information obtained from FMO and NBO analyses. walisongo.ac.id

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. orientjchem.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. orientjchem.org

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the capacity of a molecule to receive electrons. orientjchem.org

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. It is calculated as χ = -μ. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). ijopaar.comresearchgate.net

These descriptors are crucial for comparing the reactivity of different molecules and understanding their chemical behavior. orientjchem.org

Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound

DescriptorFormulaValue (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.15
Chemical Hardness (η)(E_LUMO - E_LUMO) / 22.35
Global Softness (S)1 / η0.426
Electronegativity (χ)4.15
Electrophilicity Index (ω)μ² / (2η)3.66

Note: This table presents hypothetical data derived from the hypothetical FMO values in Table 1 for illustrative purposes.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. utwente.nl Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the electronic structure and properties of a molecule. rsc.org Solvent effects can alter the relative stabilities of tautomers and influence reaction rates and mechanisms. mdpi.com

Computational Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the spectroscopic properties of molecules like this compound and its derivatives. These theoretical calculations provide valuable insights that complement and help interpret experimental data.

UV-Vis Absorption Spectra:

Time-dependent DFT (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra. nih.gov By calculating the vertical excitation energies and oscillator strengths, researchers can predict the absorption maxima (λmax). For naphthyridine derivatives, studies have shown that the absorption spectra can be influenced by factors such as substituent groups and solvent polarity. rsc.orgacademie-sciences.fr For instance, the introduction of electron-donating and electron-accepting groups can lead to a red shift in the absorption wavelength. rsc.org Theoretical spectra are often scaled to achieve better correlation with experimental results. academie-sciences.fr The choice of computational method and basis set, such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), is crucial for obtaining accurate predictions. academie-sciences.fr

NMR Chemical Shifts:

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei are frequently performed to support experimental structural characterization. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. These calculations are typically carried out using DFT methods, and the results are compared with experimental data to confirm molecular structures. researchgate.net For example, in the structural assignment of N- and O-alkylated quinolin-4-ol and 1,5-naphthyridin-4-ol derivatives, calculated ¹³C NMR shifts were essential for distinguishing between isomers. researchgate.net

A representative comparison of experimental and calculated ¹³C NMR chemical shifts for a related naphthyridine derivative is presented below.

Table 1: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for a Naphthyridine Derivative

Atom Experimental (DMSO-d6)
C2 158.8
C3 125.6
C4 154.5
C4a 124.8
C5 141.9
C7 149.5
C8 158.5
C8a 136.7

Data derived from a study on 7-(3-Methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in photonics and optoelectronics. mdpi.com Computational chemistry plays a vital role in the design and evaluation of new organic molecules with promising NLO properties. researchgate.net

The NLO response of a molecule is primarily determined by its hyperpolarizability. DFT calculations are widely used to predict the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) of molecules. nih.govdtic.mil For 1,6-naphthyridine derivatives, studies have indicated that they can exhibit second harmonic generation, a key NLO phenomenon. nih.gov

The NLO properties are closely linked to the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). analis.com.my Molecules with a smaller HOMO-LUMO gap tend to have larger hyperpolarizability values. nih.gov The introduction of push-pull substituents (electron-donating and electron-withdrawing groups) across a π-conjugated system, such as the naphthyridine core, can enhance intramolecular charge transfer and significantly increase the NLO response. rsc.org

Computational studies on related naphthyridine and similar heterocyclic systems have shown that the first hyperpolarizability values can be substantial, indicating their potential as NLO materials. rsc.organalis.com.my The solvent environment can also influence the NLO properties, with polar solvents often leading to an enhancement of hyperpolarizability. rsc.org

Table 2: Calculated NLO Properties of a Chalcone Derivative (as an example of a related NLO material)

Parameter Value
α Value not explicitly provided in the search results
βtot (esu) 420.51 x 10-30
HOMO-LUMO Gap (eV) 3.51

Data from a study on a naphthalen-1-yl ethynylated-chalcone derivative. analis.com.my

It is important to note that while theoretical calculations provide valuable predictions, experimental validation is crucial to confirm the NLO activity of these compounds. nih.gov

Biological Activity and Mechanistic Insights in Vitro Academic Research

General Biological Significance of the Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov The six isomers of naphthyridine are distinguished by the position of the nitrogen atoms in the rings. nih.govacs.org This structural motif is found in both natural products and synthetic molecules, exhibiting a wide range of biological activities. nih.gov

The 1,6-naphthyridine (B1220473) core, in particular, is a key component of various pharmacologically active agents. researchgate.netresearchgate.net Research has demonstrated that derivatives of this scaffold possess anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netresearchgate.net For instance, certain 1,6-naphthyridine derivatives have shown potent inhibitory effects on cancer cell lines and have been investigated as potential kinase inhibitors. nih.govnih.govnih.gov The broad spectrum of activity makes the 1,6-naphthyridine scaffold a privileged structure in drug discovery. nih.gov

Naturally occurring 1,6-naphthyridine derivatives have been isolated from marine sponges of the genus Aaptos. nih.gov These natural products have displayed a variety of biological effects, including anti-inflammatory and anticancer activities. nih.gov Synthetic derivatives have also been the focus of extensive research, leading to the development of compounds with potential therapeutic applications. ekb.egmdpi.com

Scaffold Design and Optimization for Biological Targets

The versatility of the 1,6-naphthyridine scaffold allows for extensive modification to optimize its interaction with specific biological targets. Researchers employ various strategies, including structure-activity relationship (SAR) studies, pharmacophore identification, and scaffold hopping, to design potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For 1,6-naphthyridine derivatives, these studies have provided valuable insights into the key structural features required for their pharmacological effects. nih.govnih.gov

The position and chemical nature of substituents on the 1,6-naphthyridine ring system significantly impact biological activity. nih.gov For example, in a series of 8-hydroxy-1,6-naphthyridine-7-carboxamides investigated as potential antileishmanial agents, the 8-hydroxyl group was found to be essential for activity. acs.org Removal or methylation of this hydroxyl group resulted in a loss of antiparasitic activity. acs.org

Furthermore, the nature of the substituent at various positions can dictate the potency and selectivity of the compound. In the development of MET kinase inhibitors, functionalization of the N(1) amine group of the 1,6-naphthyridin-4(1H)-one moiety was shown to enhance selectivity. researchgate.net Similarly, studies on 1,6-naphthyridinone derivatives as AXL inhibitors revealed that specific substitutions could improve potency and selectivity over other kinases like MET. nih.gov

The following table summarizes key SAR findings for various 1,6-naphthyridine derivatives from different studies.

Scaffold/Series Target/Activity Key Substituent/Position Effect on Activity Reference
8-Hydroxy-1,6-naphthyridine-7-carboxamidesAntileishmanial8-hydroxyl groupEssential for activity acs.org
1,6-Naphthyridin-4(1H)-oneMET Kinase InhibitionN(1) amine groupFunctionalization enhances selectivity researchgate.net
1,6-NaphthyridinoneAXL InhibitionSpecific substitutionsImprove potency and selectivity over MET nih.gov
Quinoxaline-based 1,6-naphthyridinonesMET InhibitionQuinazoline scaffoldAcceptable for class II MET inhibitors nih.gov

Pharmacophore Identification and Design

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For 1,6-naphthyridine derivatives, this approach has been instrumental in designing new and more potent inhibitors.

For instance, in the development of inhibitors for the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a pharmacophore model was developed based on a screening hit. nih.gov This led to the design of novel 1,5-naphthyridine (B1222797) derivatives with potent inhibitory activity. nih.gov Similarly, the pharmacophore of 8-hydroxy-(1,6)-naphthyridine-7-carboxamide has been identified as a key feature for HIV-1 integrase inhibition. acs.org

Scaffold Hopping Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally novel, scaffold while retaining the desired biological activity. researchgate.netnih.govpsu.edu This approach is often used to improve pharmacokinetic properties, reduce toxicity, or find novel intellectual property space. nih.gov

In the context of 1,6-naphthyridine derivatives, scaffold hopping has been employed to address metabolic liabilities and improve drug-like properties. researchgate.net For example, a scaffold-hopping strategy was used to design a potent and novel MET inhibitor by modifying a 2,7-naphthyridinone lead compound. researchgate.net This led to the discovery of a 1,6-naphthyridinone derivative with improved pharmacokinetic profiles. researchgate.net Another example involves hopping from a triazole to an amide in a series of 8-hydroxy naphthyridines to progress the series. nih.gov

Mechanistic In Vitro Investigations

Understanding the mechanism of action at a molecular level is a critical aspect of drug discovery. For 1,6-naphthyridine derivatives, various in vitro studies have been conducted to elucidate how these compounds exert their biological effects.

For example, mechanistic studies on 8-hydroxy-(1,6)-naphthyridine-7-carboxamide derivatives as HIV-1 integrase inhibitors have shown that they block the strand transfer step of viral DNA integration. acs.org In the case of 1,6-naphthyridinone derivatives as FGFR4 inhibitors, they have been shown to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov

Furthermore, investigations into the anticancer properties of some 1,6-naphthyridines have revealed that they can induce apoptosis (programmed cell death) in cancer cells. nih.gov The ability of certain naphthyridine derivatives to chelate divalent metal cations has also been suggested as a potential mechanism for their antiparasitic and toxic effects. nih.gov

Enzyme Inhibition Studies

The 1,6-naphthyridine scaffold is a versatile heterocyclic structure that has been the focus of extensive research due to its wide range of biological activities. Derivatives of 1,6-naphthyridin-4-ol (B1277894) have demonstrated significant inhibitory effects against various enzymes, highlighting their potential in medicinal chemistry.

Derivatives of 1,6-naphthyridine have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. researchgate.net This enzyme facilitates the insertion of viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. researchgate.net The 8-hydroxy- Current time information in Bangalore, IN.scilit.comnaphthyridine core, in particular, has been a key pharmacophore in the development of these inhibitors. nih.govresearchgate.net

One of the most notable compounds from this class is L-870,810, an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide. nih.gov This compound potently inhibits the strand transfer step of the integration process. nih.gov Research has shown that specific substitutions on the 1,6-naphthyridine ring are crucial for activity. For instance, a series of 5-substituted-8-hydroxy- Current time information in Bangalore, IN.scilit.comnaphthyridines were found to be potent HIV-1 integrase inhibitors. nih.gov

In one study, a naphthyridine derivative, compound 7 , demonstrated an IC₅₀ of 10 nM for the inhibition of the strand transfer process catalyzed by integrase. acs.orgnih.gov It also inhibited the spread of HIV-1 infection in cell culture by 95% at a concentration of 0.39 μM. acs.orgnih.gov Another area of exploration involves allosteric inhibitors that bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on HIV-1 integrase, where 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have shown promise. researchgate.netacs.org

Compound ClassSpecific DerivativeTargetActivity (IC₅₀)Reference
8-Hydroxy- Current time information in Bangalore, IN.scilit.comnaphthyridineCompound 7 HIV-1 Integrase Strand Transfer10 nM acs.org, nih.gov
8-Hydroxy- Current time information in Bangalore, IN.scilit.comnaphthyridine-7-carboxamideL-870,810HIV-1 Integrase Strand TransferPotent nih.gov
5-Substituted-8-hydroxy- Current time information in Bangalore, IN.scilit.comnaphthyridineVariousHIV-1 IntegrasePotent nih.gov
5,6,7,8-Tetrahydro-1,6-naphthyridineVariousAllosteric Site of HIV-1 IntegraseActive in cell culture acs.org

The 1,6-naphthyridine scaffold has been utilized to develop inhibitors of MET kinase, a receptor tyrosine kinase implicated in various cancers. nih.gov A series of 1,6-naphthyridinone-based compounds bearing a quinoline (B57606) moiety were designed and synthesized as MET kinase inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of compound 20j , a potent and orally bioavailable MET kinase inhibitor. nih.gov

Another study identified 1H-imidazo[4,5-h] Current time information in Bangalore, IN.scilit.comnaphthyridin-2(3H)-one as a new class of c-Met kinase inhibitors. rsc.org SAR studies on this tricyclic core revealed that specific substitutions are essential for inhibitory activity. rsc.org The most potent compound from this series, 2t , exhibited an IC₅₀ of 2.6 μM against c-Met kinase. rsc.org Further research into 1,6-naphthyridin-4(1H)-one derivatives led to the discovery of compound 9g with an IC₅₀ of 9.8 nM for MET and compound 23a with an IC₅₀ of 7.1 nM. researchgate.net

Compound ClassSpecific DerivativeActivity (IC₅₀)Reference
1,6-Naphthyridinone with quinoline moietyCompound 20j Potent inhibitor nih.gov
1H-Imidazo[4,5-h] Current time information in Bangalore, IN.scilit.comnaphthyridin-2(3H)-oneCompound 2t 2.6 μM rsc.org
1,6-Naphthyridin-4(1H)-oneCompound 9g 9.8 nM researchgate.net
1,6-Naphthyridin-4(1H)-oneCompound 23a 7.1 nM researchgate.net

Spleen tyrosine kinase (SYK) is a key mediator in the signaling pathways of various immune receptors, making it a target for inflammatory and autoimmune diseases. nih.govnih.gov Derivatives of 1,6-naphthyridine have been investigated as SYK inhibitors. mdpi.comnih.gov A patent application described a series of 7-(1-alkylpyrazol-4-yl)-N-[(4-fluoro-4-piperidyl)methyl]-1,6-naphthyridin-5-amines as SYK kinase inhibitors for treating allergic and inflammatory conditions. nih.gov These compounds represent a significant area of research in the quest for kinase inhibitors for chronic diseases. nih.gov While specific IC₅₀ values for this compound derivatives are not detailed in the provided results, the broader class of 1,6-naphthyridines is recognized for its potential to inhibit SYK. mdpi.com

Derivatives of the 1,6-naphthyridine scaffold have been evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are targets for the treatment of neurological disorders. mdpi.com In one study, a series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.scilit.comnaphthyridines were synthesized. scilit.commdpi.com Among these, compounds 5c–h were identified as MAO-B inhibitors with potencies in the low micromolar range. scilit.commdpi.comresearchgate.net

Specifically, the 1-(2-(4-fluorophenyl)ethynyl) analog, compound 5g , showed an IC₅₀ of 1.35 μM for MAO-B, an activity level approaching that of the known MAO-B inhibitor pargyline. scilit.commdpi.comresearchgate.netnih.gov Piperidine-fused naphthyridine derivatives have also been described as dual inhibitors of both MAO-A and MAO-B. mdpi.com

Compound ClassSpecific DerivativeTargetActivity (IC₅₀)Reference
Tetrahydrobenzo[b] Current time information in Bangalore, IN.scilit.comnaphthyridineCompounds 5c-h MAO-BLow micromolar range scilit.com, mdpi.com
Tetrahydrobenzo[b] Current time information in Bangalore, IN.scilit.comnaphthyridineCompound 5g MAO-B1.35 μM scilit.com, mdpi.com

The 1,6-naphthyridine framework is a privileged scaffold for designing inhibitors against a variety of protein kinases beyond MET and SYK. researchgate.net Research has demonstrated the activity of these derivatives against kinases such as Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 5 (CDK5), and mTOR.

A series of 3-aryl-1,6-naphthyridine-2,7-diamines and related ureas were assessed as inhibitors of the FGF receptor-1 tyrosine kinase. acs.org 3-(3,5-Dimethoxyphenyl) derivatives displayed high selectivity for FGFR, with a water-soluble analog showing an IC₅₀ of 31 nM. acs.org In other research, novel substituted 1,6-naphthyridines were developed as CDK5 inhibitors for potential treatment of kidney diseases, with some compounds showing IC₅₀ values below 10 nM. acs.org Furthermore, a benzo[h] Current time information in Bangalore, IN.scilit.comnaphthyridin-2(1H)-one derivative, Torin2, was discovered as a potent and selective mTOR inhibitor with a cellular EC₅₀ of 0.25 nM. mit.edu The 1,6-naphthyridin-2(1H)-one derivative Ripretinib has been approved as a kinase inhibitor for cancer treatment. nih.gov

Compound ClassTarget KinaseSpecific Derivative/ClassActivityReference
3-Aryl-1,6-naphthyridine-2,7-diamineFGFR-17-morpholinylpropylamino analogIC₅₀ = 31 nM acs.org
Substituted 1,6-naphthyridineCDK5Representative compoundsIC₅₀ < 10 nM acs.org
Benzo[h] Current time information in Bangalore, IN.scilit.comnaphthyridin-2(1H)-onemTORTorin2EC₅₀ = 0.25 nM (cellular) mit.edu
1,6-Naphthyridin-2(1H)-oneMultiple KinasesRipretinibApproved Kinase Inhibitor nih.gov

Antimicrobial Activity (In Vitro)

The 1,6-naphthyridine core is found in compounds with a wide spectrum of antimicrobial properties. nih.govmdpi.com Research has explored the synthesis of various benzo[h] Current time information in Bangalore, IN.scilit.comnaphthyridine derivatives and evaluated their activity against different microbial species. researchgate.netimedpub.comimedpub.com

In one study, a series of newly synthesized benzo[h] Current time information in Bangalore, IN.scilit.comnaphthyridine derivatives were tested for antimicrobial activity. imedpub.comimedpub.com While the cyclic benzo[h] Current time information in Bangalore, IN.scilit.comnaphthyridine derivatives were found to be inactive against the tested bacteria, their open-chain quinoline precursors showed activity. imedpub.com However, other studies have reported promising results. For example, certain platinum(II) complexes of 1,6-naphthyridine derivatives displayed antituberculosis activities, with MIC values ranging from 12.5 to 15.6 μg/mL against Mycobacterium tuberculosis. researchgate.net The alkaloid aaptamine, which contains a benzocondensed naphthyridine scaffold, is also known for its antibacterial properties. mdpi.com The search for new antimicrobial agents is driven by the global problem of increasing drug resistance. nih.gov

Compound ClassTarget OrganismActivity (MIC)Reference
Platinum(II) complexes of 1,6-naphthyridine derivativesMycobacterium tuberculosis12.5 to 15.6 μg/mL researchgate.net
Benzo[h] Current time information in Bangalore, IN.scilit.comnaphthyridine derivativesVarious bacteriaInactive imedpub.com
Antitubercular Activity against Mycobacterium tuberculosis

The quest for novel antitubercular agents has led to the exploration of various heterocyclic compounds, including those with a naphthyridine core. While direct studies on this compound are limited, research on structurally related naphthyridinone derivatives provides insights into their potential antimycobacterial effects.

Substituted 6-fluoronaphthyridinones have been identified as possessing structural similarities to established inhibitors of bacterial DNA gyrases and topoisomerase IV, crucial enzymes for bacterial DNA replication. nih.gov Screening of compound libraries against Mycobacterium tuberculosis H37Rv has revealed that certain 6-fluoronaphthyridinones exhibit antitubercular activity. nih.gov These compounds often feature a 3-carboxylic acid group and a basic piperazine (B1678402) moiety at the 7-position, which are hallmarks of potent DNA gyrase inhibitors. nih.gov

Furthermore, piperidine-4-carboxamides, a class of novel bacterial topoisomerase inhibitors (NBTIs), have shown bactericidal properties against Mycobacterium abscessus. nih.gov The development of these inhibitors was informed by the known antituberculosis activity of naphthyridones, suggesting that the broader naphthyridine class is a promising starting point for new anti-TB drug discovery. nih.gov The mechanism of action for these related compounds is believed to involve the inhibition of DNA gyrase, a type II topoisomerase. mdpi.com

Table 1: Antitubercular Activity of Naphthyridine-Related Compounds

Compound Class Target Organism Activity Insight
6-Fluoronaphthyridinones DNA gyrase/Topoisomerase IV Mycobacterium tuberculosis H37Rv Structural similarity to known inhibitors; active in whole-cell screening. nih.gov
Antibacterial Properties (Gram-Positive and Gram-Negative)

Naphthyridone derivatives have demonstrated varied mechanisms of action against Gram-positive and Gram-negative bacteria. In vitro studies have confirmed that these compounds can inhibit translation in both Streptococcus pneumoniae (Gram-positive) and Escherichia coli (Gram-negative). nih.gov However, the primary mode of antibacterial action appears to differ between these bacterial classes.

In Gram-positive species like S. pneumoniae, the antibacterial effect is primarily mediated through the inhibition of protein synthesis. nih.gov Conversely, in Gram-negative bacteria such as Haemophilus influenzae and E. coli, the activity is linked to the inhibition of DNA gyrase, an enzyme involved in DNA supercoiling. nih.gov This dual-targeting capability makes naphthyridones an interesting class of compounds with a broad spectrum of potential activity.

The potency of naphthyridones tends to be greater against Gram-negative bacteria. nih.gov Efflux pump systems in bacteria can influence the efficacy of these compounds. For instance, the absence of the AcrB/TolC efflux pump in E. coli dramatically increases the susceptibility to naphthyridones, indicating that these compounds are subject to efflux. nih.gov

Several 1,8-naphthyridine (B1210474) derivatives have been developed into commercial antibacterial drugs, such as nalidixic acid, enoxacin, and gemifloxacin, which primarily target DNA gyrase and topoisomerase IV. acs.org While not 1,6-naphthyridines, their activity underscores the potential of the broader naphthyridine family as antibacterial agents.

Table 2: In Vitro Antibacterial Profile of Naphthyridone Derivatives

Organism Type Primary Mechanism of Action Example Organisms Key Findings
Gram-Positive Inhibition of Translation Streptococcus pneumoniae, Staphylococcus aureus Antibacterial action mediated via inhibition of protein synthesis. nih.gov
Antileishmanial Activity

Derivatives of the naphthyridine scaffold have shown promise as antileishmanial agents. Research into trifluoromethyl-substituted benzo[b] mdpi.comnih.govnaphthyridin-4(1H)-ones has demonstrated their efficacy against Leishmania species. uni.lu In vitro evaluations revealed that Leishmania (L.) mexicana was more susceptible to these compounds than Leishmania (V.) braziliensis, affecting both promastigote and amastigote forms. uni.lu Several of these derivatives exhibited moderate activity against L. (L.) mexicana promastigotes, with some also showing a response against axenic and intracellular amastigotes. uni.lu

Similarly, studies on indeno-1,5-naphthyridines have identified compounds with significant antileishmanial activity against Leishmania infantum. Certain tetrahydro indeno-1,5-naphthyridine derivatives displayed potent activity, comparable to the standard drug amphotericin B. A notable finding was the selective inhibition of leishmanial topoisomerase IB (LtopIB) over human topoisomerase IB (hTopIB) by some of these compounds, highlighting a potential for selective toxicity against the parasite. The structural difference between the heterodimeric leishmanial enzyme and the monomeric human enzyme makes LtopIB an attractive drug target.

Table 3: Antileishmanial Activity of Naphthyridine Derivatives

Compound Series Leishmania Species Target Key Findings
2-(Trifluoromethyl)benzo[b] mdpi.comnih.govnaphthyridin-4(1H)-ones L. (L.) mexicana, L. (V.) braziliensis Not specified Moderate efficacy against promastigotes and some activity against amastigotes. uni.lu

Antitumor/Anticancer Potentials (In Vitro Assays)

The 1,6-naphthyridine core is a key feature in several novel anticancer agents, particularly kinase inhibitors.

A series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy. uni.lu Aberrant FGFR4 signaling is implicated in the development of various cancers, including colorectal cancer. One of the lead compounds from this series, 19g , demonstrated excellent kinase selectivity and significant cytotoxic effects against a panel of colorectal cancer cell lines. uni.lu This compound was also shown to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins. uni.lu

In another line of research, 1,6-naphthyridin-4-one derivatives have been identified as potent inhibitors of the AXL receptor tyrosine kinase, which is another important target in anticancer drug discovery due to its role in cancer progression and metastasis. Through structure-based drug design, a lead compound, 13c , was developed, exhibiting a high potency with an IC₅₀ value of 3.2 ± 0.3 nM against AXL kinase.

Table 4: In Vitro Anticancer Activity of 1,6-Naphthyridine Derivatives

Compound Series Target Kinase Cancer Type (Cell Lines) Key Findings
1,6-Naphthyridine-2-one derivatives (e.g., 19g) FGFR4 Colorectal Cancer Excellent kinase selectivity and substantial cytotoxic effects. uni.lu

Other In Vitro Biological Activities

Antimalarial Activity

The naphthyridine scaffold has been explored for its potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While direct studies on this compound are not prevalent, research on related isomers provides valuable data.

2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of P. falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation. Inhibition of these pathways is a validated strategy for antimalarial drug development. Structure-activity relationship studies led to the identification of 1,5-naphthyridines with basic groups at the 8-position that retained potent antiplasmodial activity.

Furthermore, Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol have demonstrated significant in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Many of these compounds exhibited IC₅₀ values comparable or superior to standard antimalarial drugs like mefloquine (B1676156) and amodiaquine.

Table 5: Antimalarial Activity of Naphthyridine Derivatives

Compound Series Plasmodium falciparum Strain(s) Mechanism of Action Key Findings
2,8-Disubstituted-1,5-naphthyridines NF54, drug-resistant strains Dual inhibition of PfPI4K and hemozoin formation Potent antiplasmodial activity.
Antihypertensive and Antihistaminic Activity

Following a comprehensive review of the available scientific literature, no in vitro academic research studies were found that specifically investigate the antihypertensive or antihistaminic activities of this compound or its direct derivatives. While studies on other naphthyridine isomers, such as 1,8-naphthyridines, have shown antihypertensive properties, this activity has not been reported for the 1,6-naphthyridine scaffold within the scope of the conducted search. nih.gov Similarly, there is no available data linking the this compound structure to antihistaminic effects in vitro.

Antidiabetic Applications

The potential of 1,6-naphthyridine derivatives in managing diabetes has been explored in preliminary studies. Research indicates that certain synthesized 1,6-naphthyridines exhibit moderate antidiabetic activity in vitro. researchgate.net The evaluation of such compounds often involves assays that measure their ability to influence key pathways in glucose metabolism.

Common in vitro methods for assessing antidiabetic potential include the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). α-Glucosidase inhibitors work by impeding the breakdown of complex carbohydrates into glucose, thereby reducing post-meal blood sugar spikes. DPP-IV inhibitors prevent the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. While specific data on this compound is limited, the broader class of 1,6-naphthyridine derivatives has shown potential in these areas, suggesting a promising avenue for further investigation. researchgate.net

Anti-inflammatory Properties

The 1,6-naphthyridine scaffold is a notable source of compounds with significant anti-inflammatory properties. ontosight.ai In vitro studies have demonstrated the efficacy of these derivatives through various standard assays, including protein denaturation inhibition and membrane stabilization. researchgate.netrsc.org

One key mechanism of inflammation involves the denaturation of tissue proteins, which can lead to the production of auto-antigens and subsequent inflammatory responses. The ability of a compound to inhibit protein (albumin) denaturation is a well-established marker of its anti-inflammatory potential. nih.govresearchgate.nettjnpr.orgjournalaprj.com Furthermore, the stabilization of red blood cell membranes is used to assess anti-inflammatory activity, as the red blood cell membrane is analogous to the lysosomal membrane. springermedizin.de Stabilization prevents the release of lysosomal enzymes and other pro-inflammatory mediators from activated neutrophils at sites of inflammation.

Specific 1,6-naphthyridine derivatives have shown excellent activity in these assays. For instance, one synthesized compound exhibited 81.24% inhibition in a membrane stabilization test and 77.85% inhibition in an albumin denaturation assay at a concentration of 100 μg/ml, results that are comparable to the standard anti-inflammatory drug diclofenac. researchgate.netrsc.org Additionally, certain 1,6-naphthyridine analogues isolated from Sophora tonkinesis have been found to significantly reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Compound DerivativeAssay MethodInhibition (%)ConcentrationReference
Compound 3eMembrane Stabilization81.24 ± 4.46100 µg/ml researchgate.netrsc.org
Compound 3eAlbumin Denaturation77.85 ± 0.46100 µg/ml researchgate.netrsc.org
12,13-dehydrosophoridineTNF-α SecretionReduces to 56.82%Not specified nih.gov
12,13-dehydrosophoridineIL-6 SecretionReduces to 65.21%Not specified nih.gov
Antioxidant Activity

Derivatives of 1,6-naphthyridine have demonstrated notable antioxidant properties in vitro. ontosight.ai The primary method used to evaluate this activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.netrsc.org The DPPH assay is a popular and reliable method for determining the free-radical scavenging ability of a compound. mdpi.comresearchgate.net In this test, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant to a pale-yellow hydrazine (B178648) molecule, with the change in absorbance measured spectrophotometrically. nih.gov

In one study, a synthesized 1,6-naphthyridine derivative (compound 3e) showed a significant DPPH scavenging activity of 82.08 ± 1.81%, which was comparable to the standard antioxidant, ascorbic acid. researchgate.netrsc.org This potent antioxidant capacity suggests that the 1,6-naphthyridine scaffold could be beneficial in mitigating oxidative stress, which is implicated in numerous pathological conditions.

Compound DerivativeAssay MethodScavenging Activity (%)Reference
Compound 3eDPPH Radical Scavenging82.08 ± 1.81 researchgate.netrsc.org
Anti-allergic and Gastric Antisecretory Effects

The literature suggests that the broader naphthyridine class of compounds possesses anti-allergic properties, although specific in vitro data for 1,6-naphthyridine derivatives are not extensively detailed. researchgate.net Anti-allergic activity is often evaluated in vitro by assessing a compound's ability to stabilize mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators. slideshare.net

Similarly, while some heterocyclic compounds are known to have gastric antisecretory effects by inhibiting histamine-induced acid secretion, this specific activity has not been a primary focus of research for 1,6-naphthyridine derivatives. nih.gov Further investigation is required to substantiate and quantify these potential effects for the this compound scaffold.

Anticonvulsant Properties

Several studies have indicated that 1,6-naphthyridine derivatives possess anticonvulsant activity. researchgate.net The evaluation of anticonvulsant properties typically involves in vivo animal models where seizures are induced chemically or electrically. Two of the most common screening tests are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. slideshare.netcore.ac.ukslideshare.net The MES test is considered a predictor for compounds effective against generalized tonic-clonic seizures, while the scPTZ test helps identify compounds that can treat myoclonic seizures by raising the seizure threshold. nih.govnih.gov Although specific data for this compound is not available, the demonstrated potential of the 1,6-naphthyridine class in this area warrants further research. researchgate.net

Platelet Aggregation Inhibition

The inhibition of platelet aggregation is a critical therapeutic strategy for preventing thrombosis. While direct studies on 1,6-naphthyridine derivatives are limited, research on the closely related 1,8-naphthyridine isomer provides strong evidence of this potential. A series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives showed remarkable activity in inhibiting human platelet aggregation induced by arachidonate (B1239269) and collagen. nih.gov The mechanism for some of these compounds was linked to a significant increase in cyclic AMP (c-AMP) levels. nih.gov

Other research on structurally different compounds has shown that inhibition can be achieved by targeting specific platelet receptors, such as Glycoprotein VI (GPVI), which prevents downstream signaling and activation. nih.govresearchgate.net These findings suggest that the naphthyridine scaffold is a promising starting point for developing novel antiplatelet agents.

DNA Stabilizing Activity

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Naphthyridine derivatives have been investigated for their DNA-binding capabilities. researchgate.net Some pyridoacridine alkaloids, which contain a related structural motif, are known to be potent inhibitors of DNA polymerase I and can stabilize protein-DNA complexes. nih.gov

More directly, dinuclear platinum(II) complexes using a 1,6-naphthyridine ligand as a bridge have been synthesized and studied. Spectroscopic and viscosity measurements indicated that these complexes bind to calf thymus DNA (CT-DNA) with moderate affinity, leading to the stabilization of the DNA duplex. researchgate.net Molecular docking studies further suggested that the mode of interaction is likely intercalation, where the planar naphthyridine scaffold inserts itself between the base pairs of the DNA. researchgate.net This ability to interact with and stabilize DNA structures highlights another important facet of the biological activity of the 1,6-naphthyridine core.

Computational Approaches to Biological Activity

In the realm of in vitro academic research, computational methods provide powerful tools to predict and analyze the biological activity of chemical compounds, offering insights that can guide further experimental work. For this compound and its derivatives, these in silico techniques are instrumental in elucidating potential protein targets, binding interactions, and pharmacokinetic profiles.

Molecular Docking Studies and Binding Pattern Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of the 1,6-naphthyridine scaffold, molecular docking studies have been instrumental in rationalizing their biological activities.

For instance, in studies of various naphthyridine derivatives, molecular docking simulations have been employed to validate experimental findings and to provide a visual and energetic representation of the ligand-receptor interactions. These simulations can reveal key binding modes, such as the formation of hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the stability of the complex. While specific docking studies on this compound are not extensively documented in publicly available research, the principles from studies on its derivatives can be extrapolated. For example, research on oxazole-incorporated naphthyridine derivatives has utilized molecular docking to confirm their anticancer activities, demonstrating favorable interaction energies and binding profiles within the active sites of target proteins.

A hypothetical docking study of this compound would likely show the hydroxyl group and the nitrogen atoms of the naphthyridine core acting as key hydrogen bond donors and acceptors, respectively. The planar aromatic structure would also be expected to participate in pi-pi stacking interactions with aromatic residues in a protein's binding pocket.

Table 1: Representative Molecular Docking Parameters for Naphthyridine Derivatives

ParameterDescriptionTypical Values/Observations
Binding Energy The estimated free energy of binding of the ligand to the protein.Lower negative values indicate stronger binding.
Hydrogen Bonds The number and type of hydrogen bonds formed between the ligand and protein residues.Often crucial for specificity and affinity.
Interacting Residues The specific amino acid residues in the binding pocket that interact with the ligand.Provides a map of the binding site.
Binding Pose The predicted three-dimensional orientation of the ligand within the binding site.Illustrates the most stable conformation.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies.

The resulting trajectory provides detailed information on the flexibility of the ligand and the protein, the persistence of key interactions, and the role of water molecules in the binding interface. For a compound like this compound, an MD simulation could confirm the stability of its interactions within a target's active site and highlight any induced conformational changes that might be important for its biological effect.

Prediction of Substance Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its structural formula. akosgmbh.degenexplain.comresearchgate.net The prediction is based on a structure-activity relationship (SAR) analysis of a large training set of known biologically active compounds. researchgate.net PASS provides a list of potential biological activities with a probability of being active (Pa) and inactive (Pi). genexplain.com

For a novel or less-studied compound like this compound, a PASS prediction could generate hypotheses about its potential therapeutic effects and mechanisms of action. The output would be a broad spectrum of predicted activities, ranging from enzyme inhibition and receptor agonism/antagonism to potential toxicities. Activities with a high Pa value (typically > 0.7) are considered highly probable and could guide experimental screening efforts. akosgmbh.de For instance, based on the general structure of naphthyridines, PASS might predict activities related to kinase inhibition, anti-cancer effects, or interactions with DNA.

Table 2: Hypothetical PASS Prediction for this compound

Predicted ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Kinase Inhibitor> 0.5< 0.1
Antineoplastic> 0.4< 0.2
DNA Intercalator> 0.3< 0.3
Topoisomerase II Inhibitor> 0.3< 0.2

Note: This table is a hypothetical representation and not based on actual PASS prediction data for this compound.

In Silico ADMET Predictions (Focus on Distribution, Metabolism, Excretion)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. alliedacademies.org Various computational models are available to predict these properties based on the chemical structure of a molecule.

For this compound, these predictions can provide valuable insights into its drug-likeness.

Distribution: Predictions would focus on parameters like blood-brain barrier (BBB) penetration and plasma protein binding. Based on its relatively small size and polar nature (due to the hydroxyl group and nitrogen atoms), it might be predicted to have moderate BBB penetration.

Metabolism: In silico tools can predict the most likely sites of metabolism by cytochrome P450 enzymes. The aromatic rings and the hydroxyl group of this compound would be potential sites for oxidation or conjugation.

Excretion: Predictions can estimate the route of elimination, whether primarily through the kidneys (renal) or the liver (hepatic).

Table 3: Representative In Silico ADMET Predictions for a Naphthyridine-like Scaffold

ADMET PropertyPredicted OutcomeImplication
Human Intestinal Absorption GoodLikely to be well-absorbed after oral administration.
Blood-Brain Barrier Penetration Moderate to LowMay have limited effects on the central nervous system.
CYP450 2D6 Inhibition UnlikelyLow potential for drug-drug interactions involving this enzyme.
Renal Excretion ModerateA portion of the compound may be cleared by the kidneys.

Note: This table provides a general overview of the types of predictions and is not specific to this compound without a dedicated study.

Non Medical and Emerging Applications of 1,6 Naphthyridin 4 Ol and Derivatives

Materials Science Applications

The unique structure of 1,6-naphthyridine (B1220473) derivatives has led to their investigation in various areas of materials science, from the development of novel coordination complexes to their incorporation into advanced electronic devices.

The nitrogen atoms within the 1,6-naphthyridine ring system are effective coordination sites for metal ions, making its derivatives valuable ligands in coordination chemistry. They can act as bridging ligands, connecting two or more metal centers to create multinuclear complexes with unique properties.

Platinum Complexes: Derivatives of 1,6-naphthyridine have been successfully used as bridging ligands to create dinuclear platinum(II) complexes. semanticscholar.orgbeilstein-journals.org In these structures, the naphthyridine core acts as a linker between two platinum centers. The general formula for such complexes is often represented as [{Pt(L)Cl}₂(μ-1,6-nphe)]²⁺, where 'L' represents other ligands attached to the platinum and 'μ-1,6-nphe' denotes the bridging 1,6-naphthyridine. beilstein-journals.org Although much of the research on these specific complexes investigates their biological activity, the underlying coordination chemistry is fundamental to their structure and function. semanticscholar.org The ability of the 1,6-naphthyridine ring to mediate interactions between the two platinum centers is a key area of study.

Ruthenium Complexes: The 1,6-naphthyridine framework has also been incorporated into ruthenium complexes, particularly for catalytic applications. Planar-chiral arene ruthenium complexes featuring a 1,6-naphthyridine structure have been synthesized and studied. hse.ru The combination of the ruthenium metal center with the naphthyridine ligand can lead to novel catalytic activities. For instance, an oligomeric ruthenium complex has been noted in the literature for its catalytic role in the oxidation of alcohols, with a tetrahydro-1,6-naphthyridine derivative being the related compound. chem960.comchem960.com Furthermore, chiral ruthenium complexes incorporating 1,6-naphthyridine derivatives are being explored for their potential in catalysis. dp.tech

Table 1: Examples of Metal Complexes with Naphthyridine Ligands

MetalNaphthyridine IsomerComplex TypeApplication AreaReference
Platinum(II)1,6-NaphthyridineDinuclear, Bridging LigandCoordination Chemistry semanticscholar.orgbeilstein-journals.org
Ruthenium(II)1,6-NaphthyridineOrganometallic, ChiralCatalysis hse.rudp.tech

Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions, such as hydrogen bonding and π-π stacking. The rigid structure and potential for hydrogen bonding make naphthyridine derivatives excellent candidates for creating complex, self-assembling systems.

While the broader family of naphthyridines is widely used in supramolecular chemistry to build molecular tweezers and self-assembling host-guest systems, specific research into 1,6-naphthyridin-4-ol (B1277894) is still emerging. mdpi.com However, related 1,6-naphthyridine derivatives have demonstrated significant potential in molecular recognition, a core concept of supramolecular chemistry. For example, synthesized 10-methoxydibenzo[b,h] semanticscholar.orgebi.ac.uknaphthyridine-2-carboxamide derivatives have been shown to bind to the minor groove of DNA. tandfonline.com This binding is driven by non-covalent interactions and results in a significant "turn-on" fluorescence enhancement. tandfonline.com The ability of the 1,6-naphthyridine scaffold to engage in specific molecular recognition highlights its potential for the rational design of sensors and other supramolecular assemblies. tandfonline.com

Naphthyridine derivatives are gaining attention as functional materials for Organic Light-Emitting Diodes (OLEDs) due to their inherent electronic properties, high thermal stability, and tunable luminescence. researchgate.netnih.gov Their electron-deficient nature makes them suitable for use as n-type (electron-transporting) materials or as emitters in the emissive layer of OLED devices. researchgate.net

Researchers have synthesized various benzo[b]chromeno[4,3,2-de] semanticscholar.orgebi.ac.uknaphthyridines and evaluated them as materials for LEDs. nih.gov The rigid, planar geometry of these compounds is highly desirable as it helps to minimize non-radiative energy losses, potentially leading to more efficient devices. nih.gov In studies involving the related 1,8-naphthyridine (B1210474) isomer, derivatives have shown high glass-transition temperatures (Tg = 65–105 °C) and decomposition temperatures (Td = 380–400 °C), indicating excellent thermal stability required for device longevity. researchgate.net These materials can emit light across the visible spectrum, including yellow, green, and blue, with high quantum yields. researchgate.net

Table 2: Performance of an Exemplary Naphthyridine-Based OLED

Device TypeEmission ColorMax Brightness (cd/m²)Max Current Efficiency (cd/A)Reference
Single-layer emitterWhite-pink400 (at 4V)0.6 researchgate.net

Catalysis

While the synthesis of 1,6-naphthyridines often requires a catalyst, the derivatives themselves are now being used to influence other chemical reactions. Their rigid structure and electronic properties can be harnessed to create or enhance catalytic systems.

One clear application is the use of 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) to boost the catalytic activity of 4-(dialkylamino)pyridines (DAAPs) in acetylation reactions. chemicalbook.com The conformational fixation provided by the tetrahydro-1,6-naphthyridine structure enhances the performance of the primary catalyst. chemicalbook.com

Additionally, the previously mentioned ruthenium complexes containing 1,6-naphthyridine ligands are being actively investigated for their catalytic properties. hse.rudp.tech The synergy between the ruthenium metal center and the naphthyridine ligand creates a system capable of catalyzing reactions like the oxidation of alcohols. chem960.comchem960.com These findings suggest that 1,6-naphthyridine derivatives can act as important components in the design of new and efficient catalytic systems for organic synthesis.

Q & A

Q. How should researchers document contradictory findings in biological assays involving this compound?

  • Methodological Answer :
  • Transparency : Disclose all raw data (e.g., dose-response curves) in supplementary materials.
  • Hypothesis Testing : Propose mechanistic explanations (e.g., off-target effects) and validate via knockout models or isotopic labeling .

Data Management & Reporting

  • Best Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in repositories (e.g., NMRShiftDB) and cite ORCIDs for reproducibility .
  • Conflict Resolution : For contradictory results, conduct meta-analyses or collaborative studies to identify methodological variability (e.g., assay conditions, cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.